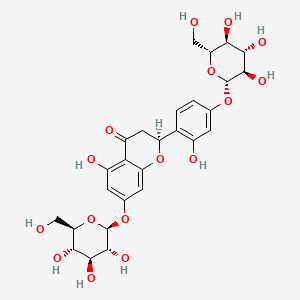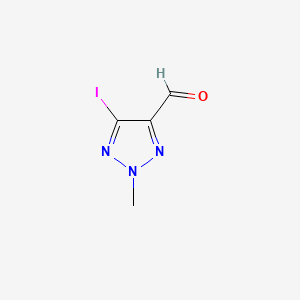![molecular formula C15H14N6O2 B13914252 7-{[1-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-yl]oxy}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13914252.png)
7-{[1-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-yl]oxy}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-ylmethyl)-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a furan ring, a pyrazole ring, and a triazolopyrimidine moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethyl)-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole typically involves multi-step reactions. One common synthetic route starts with the preparation of the furan-2-ylmethyl precursor, followed by the formation of the pyrazole ring through cyclization reactions. The triazolopyrimidine moiety is then introduced via nucleophilic substitution reactions. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance production rates and ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
1-(Furan-2-ylmethyl)-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
1-(Furan-2-ylmethyl)-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. It has shown promise in inhibiting specific enzymes and pathways involved in disease progression.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-(Furan-2-ylmethyl)-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as kinases and proteases, disrupting key cellular processes. The compound’s unique structure allows it to bind to active sites of target proteins, thereby modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share the triazolopyrimidine moiety and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds also contain a pyrazole ring fused with a triazolopyrimidine structure and are used in similar research applications
Uniqueness
1-(Furan-2-ylmethyl)-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent .
Propiedades
Fórmula molecular |
C15H14N6O2 |
|---|---|
Peso molecular |
310.31 g/mol |
Nombre IUPAC |
7-[1-(furan-2-ylmethyl)-4-methylpyrazol-3-yl]oxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H14N6O2/c1-10-7-20(8-12-4-3-5-22-12)19-14(10)23-13-6-11(2)18-15-16-9-17-21(13)15/h3-7,9H,8H2,1-2H3 |
Clave InChI |
IPYSJYZAAPYEAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NC=NN2C(=C1)OC3=NN(C=C3C)CC4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate](/img/structure/B13914178.png)







![7-Bromo-3-cyclopropyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13914218.png)


![5-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13914233.png)
